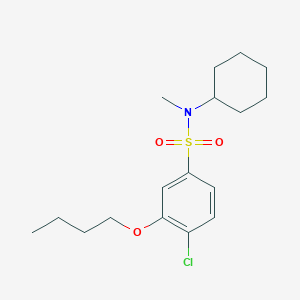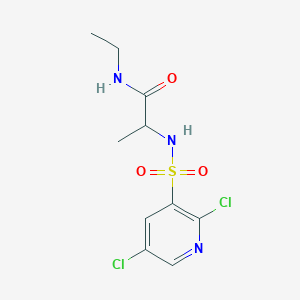![molecular formula C19H24N4O2 B2373316 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(3-methoxyphenyl)acetamide CAS No. 2097898-17-2](/img/structure/B2373316.png)
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(3-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(3-methoxyphenyl)acetamide is a synthetic organic compound with notable applications in scientific research. This compound features a complex molecular structure that combines a quinazoline ring with an acetamide group, providing unique properties that make it a subject of interest in various fields such as medicinal chemistry, pharmacology, and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(3-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Quinazoline Ring: : The initial step involves the formation of the quinazoline core through cyclization reactions, often using ortho-aminobenzonitriles and suitable carbonyl compounds.
Dimethylamino Group Introduction: : A subsequent step introduces the dimethylamino group via nucleophilic substitution or reductive amination.
Coupling with Acetamide:
Industrial Production Methods
Industrial-scale production typically employs optimized reaction conditions to maximize yield and purity. This involves using continuous flow chemistry, automated synthesis platforms, and high-throughput screening techniques to refine reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, especially at the dimethylamino group, forming N-oxide derivatives.
Reduction: : Reduction can occur at various functional groups, depending on the reagents used, often leading to the formation of amine or alcohol derivatives.
Substitution: : It is susceptible to electrophilic and nucleophilic substitution reactions, particularly at positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reduction: : Reagents like sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: : Utilizing reagents such as alkyl halides, acyl chlorides, under conditions like reflux in organic solvents.
Major Products
Oxidation Products: : N-oxide derivatives.
Reduction Products: : Amine or alcohol derivatives.
Substitution Products: : Various quinazoline-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has broad scientific research applications, including:
Chemistry: : Used as a building block in organic synthesis for developing more complex molecules.
Biology: : Studied for its interactions with biological macromolecules, serving as a probe in biochemical assays.
Medicine: : Investigated for potential therapeutic effects, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: : Utilized in material science for developing novel polymers and advanced materials with tailored properties.
Wirkmechanismus
The mechanism of action involves several pathways:
Molecular Targets: : Interacts with enzymes and receptors due to its structural compatibility with active sites.
Pathways Involved: : Modulates biological pathways by inhibiting or activating key enzymes, thereby altering metabolic processes.
Vergleich Mit ähnlichen Verbindungen
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(3-methoxyphenyl)acetamide stands out due to its unique combination of structural features:
Similar Compounds
Quinazoline derivatives: Known for their pharmacological activities.
Acetamide compounds: Commonly used in medicinal chemistry for drug development.
This compound's unique structure allows for specific interactions that are not achievable with other similar compounds, highlighting its uniqueness in research and application.
Would you like to dive deeper into any specific section?
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-23(2)19-20-12-14-11-15(7-8-17(14)22-19)21-18(24)10-13-5-4-6-16(9-13)25-3/h4-6,9,12,15H,7-8,10-11H2,1-3H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPROODXOWFEOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)CC3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-fluoro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2373233.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2373236.png)
![5-Bromo-2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2373237.png)

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2373240.png)
![2,4-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B2373241.png)

![N-(4-fluorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2373244.png)




![2,5-Dimethyl-2H-[1,2,4]triazole-3-carbaldehyde](/img/structure/B2373255.png)
![3-(2,3-Dimethoxyphenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2373256.png)
